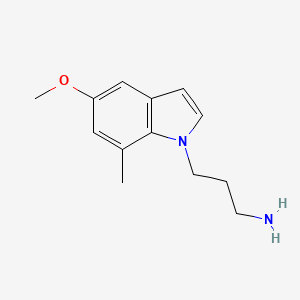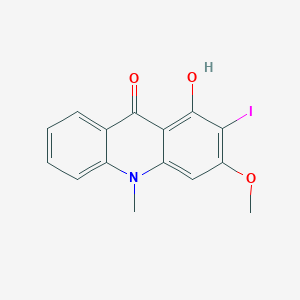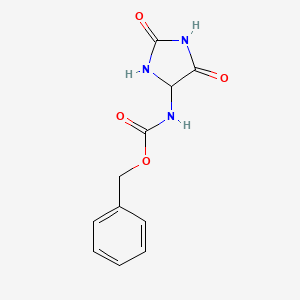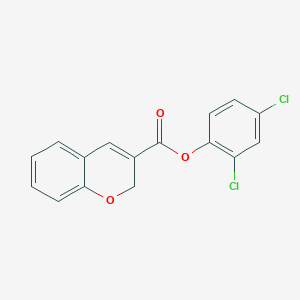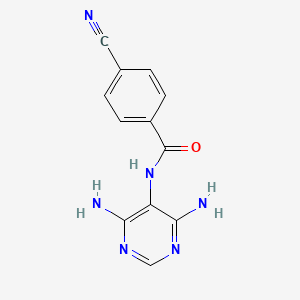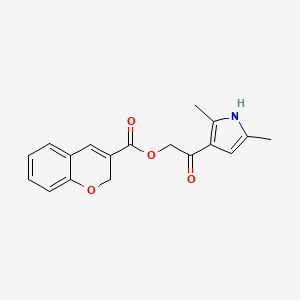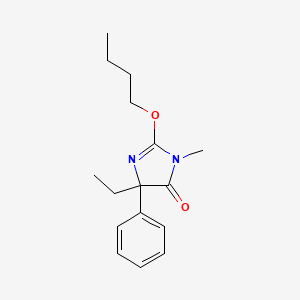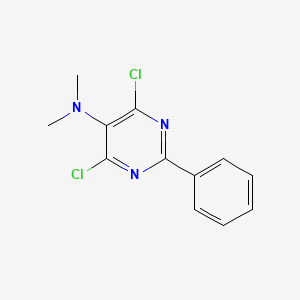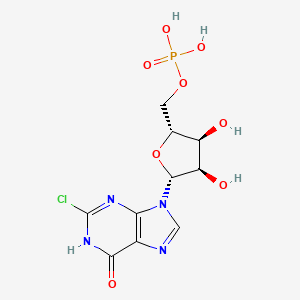
2-Chloroinosine monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the nucleoside analog, which involves the glycosylation of a purine base with a protected sugar derivative.
Chlorination: The purine base is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Phosphorylation: The chlorinated nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid in the presence of a base such as triethylamine.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the purine ring, typically using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions. Biology : It is studied for its role in cellular processes and as a potential therapeutic agent. Medicine : The compound has shown promise in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis. Industry : It is used in the development of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular pathways involved include the incorporation of the compound into the growing nucleic acid chain, leading to chain termination and inhibition of further synthesis.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Cytidine triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Guanosine triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.
Uniqueness
- The presence of the chlorine atom and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(2-Chloro-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique compared to other nucleotides. These structural features contribute to its specific biological activity and potential therapeutic applications.
特性
CAS番号 |
26550-86-7 |
|---|---|
分子式 |
C10H12ClN4O8P |
分子量 |
382.65 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
PDEHTPJGNSQPMN-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
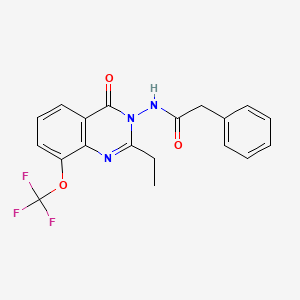
![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
